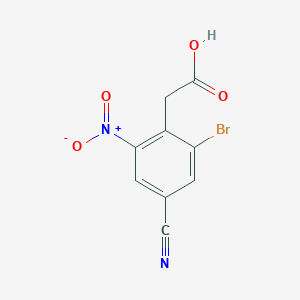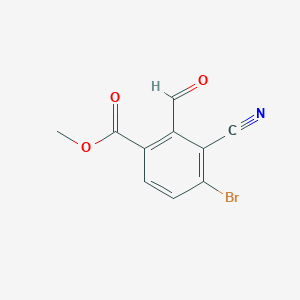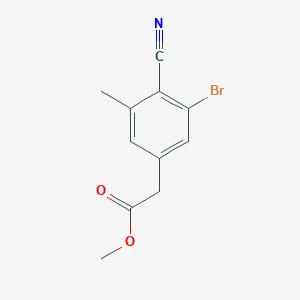
4-Isobutoxy-2-methoxybenzylamine hydrochloride
Descripción general
Descripción
4-Isobutoxy-2-methoxybenzylamine hydrochloride, also known as IBAH, is a synthetic compound derived from the amine group of compounds. It is a white, crystalline solid that is soluble in water. IBAH is used in various scientific research applications, such as in biochemical and physiological experiments, as well as in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Protecting Groups in Synthesis
The application of 4-Isobutoxy-2-methoxybenzylamine hydrochloride in synthetic chemistry often involves its role as a protecting group or part of a precursor for the synthesis of complex molecules. For instance, the selectivity in the deprotection of benzyl-type protecting groups, including methoxybenzyl derivatives, highlights the nuanced control required in multi-step organic synthesis. Such protecting groups are essential for the temporary modification of reactive sites in a molecule to prevent unwanted reactions during synthesis steps (Horita et al., 1986). Furthermore, the development of methods for the mild protection of hydroxy functions using methoxybenzyl derivatives emphasizes the importance of gentle conditions in the preservation of sensitive molecular frameworks (Nakajima et al., 1989).
Antimicrobial Activity
Research into novel imidazole derivatives containing methoxybenzyl groups has demonstrated potential antimicrobial activity. This suggests that modifications with 4-Isobutoxy-2-methoxybenzylamine hydrochloride could be relevant in the design of new antimicrobial agents. The preparation of specific derivatives and their subsequent evaluation against microbial targets is an example of how chemical synthesis and biomedical research intersect (Maheta et al., 2012).
Pharmacological Research
The compound's derivatives have been implicated in studies examining receptor interactions, particularly in the context of psychoactive substances. For example, research into N-2-methoxybenzyl-phenethylamines (NBOMe drugs) explores the receptor binding profiles of these substances, comparing them with classical psychedelics and providing insights into their potent serotonergic effects. This research is critical for understanding the pharmacology of new psychoactive substances and their potential risks or therapeutic applications (Rickli et al., 2015).
Safety and Hazards
The safety data sheet for 4-Methoxybenzylamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Propiedades
IUPAC Name |
[2-methoxy-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)8-15-11-5-4-10(7-13)12(6-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBKKOMUOSXKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-2-methoxybenzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)











